11-Desethyl Irinotecan

Overview

Description

11-Desethyl Irinotecan is an impurity of the DNA topoisomerase inhibitor Irinotecan . It is used in cancer research .

Synthesis Analysis

The synthesis of Irinotecan, the parent compound of 11-Desethyl Irinotecan, involves a complex process. A method for the synthesis of Irinotecan has been patented, which involves the use of anhydrous carbonates of alkali metals and strong organic bases like triethylamine .

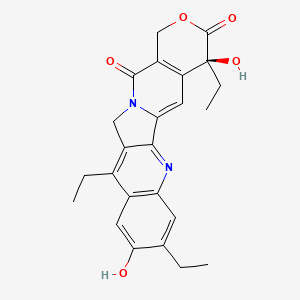

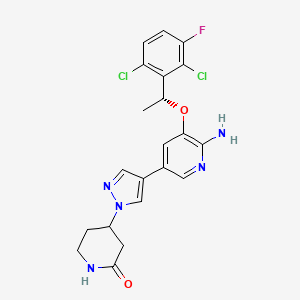

Molecular Structure Analysis

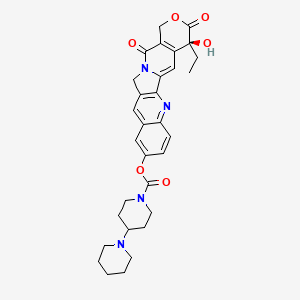

The molecular formula of 11-Desethyl Irinotecan is C31H34N4O6 . The molecular weight is 558.62 .

Chemical Reactions Analysis

11-Desethyl Irinotecan is an impurity of the DNA topoisomerase inhibitor Irinotecan . The metabolism of Irinotecan is complex due to the involvement of many enzymes and transporters, making it prone to drug-drug interactions .

Scientific Research Applications

Pharmacogenetics

The effectiveness of 11-Desethyl Irinotecan can vary based on individual genetic makeup. Research in pharmacogenetics seeks to understand how genetic differences affect an individual’s response to the drug, aiming to personalize treatment plans for better efficacy and reduced side effects .

Drug Combinations

Combining 11-Desethyl Irinotecan with other anticancer agents is a common practice to enhance therapeutic outcomes. Studies focus on finding the most effective drug combinations to improve survival rates and minimize resistance .

Novel Formulations

Researchers are developing new formulations of 11-Desethyl Irinotecan , such as liposomal formulations, dendrimers, and nanoparticles. These aim to improve drug delivery, increase stability, and reduce toxicity, potentially leading to more efficient anticancer therapies .

Drug Resistance Mechanisms

Understanding the mechanisms of tumor cell resistance to 11-Desethyl Irinotecan is crucial for improving treatment strategies. Investigations into the molecular pathways involved in resistance can lead to the development of new approaches to overcome these barriers .

Enhanced Antitumor Efficacy

Studies are being conducted to enhance the antitumor efficacy of 11-Desethyl Irinotecan . This includes optimizing the drug’s formulation to achieve better stability and higher entrapment efficiency, ensuring more effective delivery to tumor sites .

Mechanism of Action

Target of Action

11-Desethyl Irinotecan, also known as Irinotecan, primarily targets DNA topoisomerase I , an essential enzyme that relaxes supercoiled DNA during replication and transcription . This enzyme plays a crucial role in DNA replication, transcription, and repair .

Mode of Action

Upon administration, Irinotecan is converted into its active metabolite, SN-38 , by carboxylesterase in the liver and gastrointestinal tract . Both Irinotecan and SN-38 inhibit DNA topoisomerase I, acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of DNA strands, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .

Biochemical Pathways

The metabolic pathways of Irinotecan involve esterase-mediated formation of the active metabolite SN-38 and its subsequent conversion to a glucuronide derivative (SN-38G) by UGT1A1 and 1A7 isoforms . Irinotecan can also undergo CYP3A4-mediated oxidative metabolism to form several pharmacologically inactive oxidation products .

Pharmacokinetics

Irinotecan’s pharmacokinetics are complex and subject to extensive metabolic conversion by various enzyme systems . The elimination routes of Irinotecan depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .

Future Directions

The future directions of Irinotecan, the parent compound of 11-Desethyl Irinotecan, include the development of better Irinotecan-based drug combinations, the development of combined modality treatment involving Irinotecan + radiation, the evaluation of Irinotecan in the adjuvant and neoadjuvant settings, and the identification of Irinotecan’s activity in tumors .

properties

IUPAC Name |

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUHLYXWIVQRQ-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103816-16-6 | |

| Record name | 7-Desethyl irinotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-DESETHYL IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

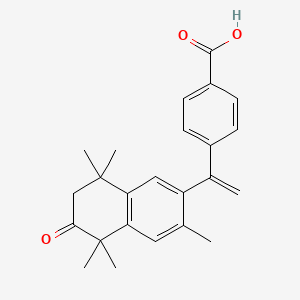

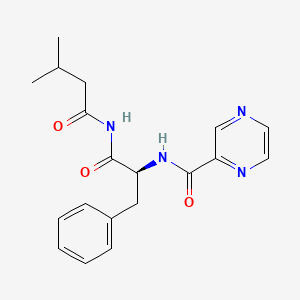

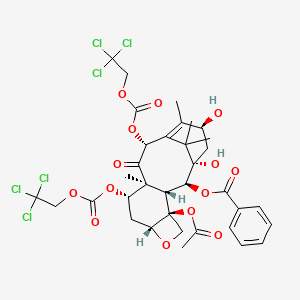

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.